Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)-
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Overview
Description
Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a chloro substituent, and an imidazolidinyl moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-nitrobenzenesulfonamide with 4-hydroxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization with glycine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, imidazolidinones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By inhibiting this enzyme, the compound disrupts the pH balance in cancer cells, leading to apoptosis (programmed cell death). The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)
- N-(3-Chloro-4-hydroxyphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- exhibits unique properties due to the presence of the imidazolidinyl moiety, which enhances its binding affinity to carbonic anhydrase IX. This structural feature contributes to its higher selectivity and potency as an enzyme inhibitor .
Properties
CAS No. |
65653-83-0 |
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Molecular Formula |
C15H14ClN3O4S |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-chloro-4-[3-(4-hydroxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H14ClN3O4S/c16-13-7-12(24(17,22)23)5-6-14(13)19-9-18(8-15(19)21)10-1-3-11(20)4-2-10/h1-7,20H,8-9H2,(H2,17,22,23) |
InChI Key |
GMYYUNMPWHGIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CN1C2=CC=C(C=C2)O)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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